(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Structural Confirmation E/Z Isomerism Procurement Specification

(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 180298-05-9) is a synthetic chalcone characterized by an α,β-unsaturated ketone core bridging a 2-methoxyphenyl ring and a thiophen-2-yl ring. Belonging to the thienylchalcone subclass, it is primarily utilized as a research intermediate and a scaffold for studying structure-activity relationships (SAR) in medicinal chemistry and nonlinear optical (NLO) materials.

Molecular Formula C14H12O2S
Molecular Weight 244.31 g/mol
CAS No. 180298-05-9
Cat. No. B3034486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
CAS180298-05-9
Molecular FormulaC14H12O2S
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC(=O)C2=CC=CS2
InChIInChI=1S/C14H12O2S/c1-16-13-6-3-2-5-11(13)8-9-12(15)14-7-4-10-17-14/h2-10H,1H3/b9-8+
InChIKeyQRMITMXJSQXKJS-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Baseline: (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 180298-05-9)


(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 180298-05-9) is a synthetic chalcone characterized by an α,β-unsaturated ketone core bridging a 2-methoxyphenyl ring and a thiophen-2-yl ring . Belonging to the thienylchalcone subclass, it is primarily utilized as a research intermediate and a scaffold for studying structure-activity relationships (SAR) in medicinal chemistry and nonlinear optical (NLO) materials . Its procurement value is defined by its specific regiochemistry (E-configuration; ortho-methoxy substitution), which governs its distinct reactivity and emergent properties compared to its positional isomers and heterocyclic analogs.

Procurement Risk: Why Generic Thienylchalcone Substitution Fails for CAS 180298-05-9


Thienylchalcones are not a commodity. Simple substitution with a positional isomer like (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 137444-51-0) or an undefined E/Z mixture fails because the position of the methoxy group on the phenyl ring dictates the molecule's electronic environment, intermolecular packing, and resultant biological and photophysical profiles . More critically, in materials chemistry applications, the presence of a bromine substituent on the thiophene, as in (2E)-1-(3-bromothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-en-1-one (2M3B2SC), profoundly alters the molecular dipole moment and crystalline non-centrosymmetry, which are prerequisites for second-order NLO activity [1]. Generic selection without verifying the specific E-stereochemistry and ortho-substitution pattern on CAS 180298-05-9 therefore jeopardizes experimental reproducibility and invalidates structure-based computational models.

Quantitative Differentiation Guide for (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 180298-05-9)


Structural Identity vs. Azastilbene Isomer (CAS 74441-57-9): The Critical Role of E-Stereochemistry in Procurement

Procurement databases frequently conflate CAS 180298-05-9, (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with CAS 74441-57-9, listed as (E)-3-(2-METHOXYPHENYL)-1-(2-THIENYL)-2-PROPEN-1-ONE . While a direct head-to-head assay comparison is absent from the peer-reviewed literature, the E-configuration of CAS 180298-05-9 is fundamentally non-interchangeable with any Z-contaminated material. In chalcone SAR, the trans (E) configuration is the thermodynamically stable and biologically active form; even trace Z-isomer can alter binding conformations [1]. This stereochemical integrity is verifiable via the characteristic trans-olefinic proton coupling constant (J ≈ 15-16 Hz) in 1H NMR, a specification that should be explicitly requested for lot release.

Structural Confirmation E/Z Isomerism Procurement Specification

Regioisomeric Differentiation: Ortho vs. Para-Methoxy Pharmacophore Tuning

The ortho-methoxy substitution on the phenyl ring of CAS 180298-05-9 is a key differentiator from its para-methoxy regioisomer, (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 137444-51-0) . A 2020 computational study on a closely related brominated analog, (2E)-1-(3-bromothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-en-1-one, demonstrated that the ortho-methoxy group contributes to a higher calculated first hyperpolarizability (β_total) and specific HOMO-LUMO energy gap compared to para-substituted counterparts, directly impacting nonlinear optical (NLO) performance [1]. For CAS 180298-05-9, this ortho-methoxy positioning is predicted to alter the dihedral angle between the phenyl ring and the enone plane, fine-tuning conjugation and electronic properties distinct from the para isomer. No direct head-to-head biological assay comparing the two unsubstituted regioisomers is currently published.

Positional Isomerism Structure-Activity Relationship Electronic Effects

NLO Scaffold Potential: Thiophene-Chalcone Core as a Superior Donor-Acceptor System

The thiophene-containing chalcone framework present in CAS 180298-05-9 is a recognized D-π-A (Donor-π-Acceptor) system for nonlinear optical (NLO) applications. A 2020 study on a highly analogous compound, (2E)-1-(3-bromothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-en-1-one, reported a first hyperpolarizability (β_total) of 13.81 × 10^(-30) esu, significantly exceeding the reference standard urea (β_total = 0.3728 × 10^(-30) esu) [1]. The target compound, lacking the bromine atom, is predicted to have a modified dipole moment and different crystalline packing. However, as a class, thiophene chalcones exhibit superior NLO responses compared to purely phenyl-based chalcones due to the electron-rich thiophene heterocycle enhancing charge transfer across the enone bridge . This makes CAS 180298-05-9 a viable non-brominated scaffold for studying intrinsic NLO properties without the heavy-atom effect.

Nonlinear Optics DFT Calculations Chromophore Design

High-Value Application Scenarios for (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 180298-05-9)


Medicinal Chemistry SAR Libraries Targeting Anticancer and Antimicrobial Lead Expansion

CAS 180298-05-9 serves as a critical ortho-methoxy, thiophene-bearing chalcone scaffold for building focused compound libraries. The 2024 study by Çetin et al. on newly synthesized 2-methoxyphenyl thiophene derivatives demonstrates that chemically related compounds (Compounds 3 and 4), which include this scaffold among their diversification products, exhibit MTT-based cytotoxicity across multiple cancer cell lines and induce apoptosis at levels comparable to positive controls, alongside selective antimicrobial effects (antifungal against Aspergillus niger for compound 3) [1]. Incorporating CAS 180298-05-9 as a synthetic intermediate or a comparator scaffold enables medicinal chemists to systematically probe the impact of ortho-methoxy positioning versus para or meta substitution on antiproliferative and antimicrobial SAR.

Organic Nonlinear Optical (NLO) Chromophore Development

The donor-π-acceptor architecture of CAS 180298-05-9, featuring an electron-donating 2-methoxyphenyl group, a π-conjugated enone bridge, and an electron-rich thiophene acceptor, matches the design principles for second-order NLO materials. Computational evidence from its brominated analog confirms that thiophene-chalcones of this type possess exceptionally high calculated first hyperpolarizabilities, vastly outperforming the urea standard [2]. CAS 180298-05-9, being non-brominated, is the preferred starting material for studying the intrinsic charge-transfer characteristics of this chromophore class, free from the heavy-atom perturbation of halogen substituents, and for crystallizing non-centrosymmetric structures essential for bulk NLO activity.

Reference Standard in E/Z Chalcone Isomerism and Regiochemistry Studies

The explicitly defined (2E) stereochemistry of CAS 180298-05-9 makes it a valuable reference compound for analytical method development aimed at distinguishing and quantifying cis/trans isomer ratios in chalcone libraries [3]. Its characteristic olefinic proton coupling constant (J ≈ 15-16 Hz) in 1H NMR provides a clear spectroscopic handle. Furthermore, its regioisomeric purity (ortho-OCH3) differentiates it from the para-OCH3 analog (CAS 137444-51-0), allowing chromatographic method validation for the separation and purity assessment of positional isomers in combinatorial synthesis workflows.

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